2,3-Dihydroimidazo[1,2-a]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridines with acylating agents such as maleic or citraconic anhydrides, followed by cyclization . Another approach involves the use of substituted phenacyl bromides and guanidine or urea under microwave irradiation, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the fused ring system .
Common Reagents and Conditions:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyrazine has found extensive applications in scientific research due to its unique chemical properties and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazole
- Imidazo[1,2-a]quinazoline
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H7N3/c1-3-9-4-2-8-6(9)5-7-1/h1,3,5H,2,4H2 |
InChI Key |
SOIYIHNEUWFTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=CC2=N1 |
Origin of Product |
United States |
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